5,6-Dihydro-2H-pyran-2-ol

Description

Contextual Significance of Dihydropyran Architectures in Organic Synthesis

Dihydropyran frameworks are six-membered heterocyclic rings containing one oxygen atom and a single double bond. These structures are valuable intermediates in organic synthesis, serving as versatile building blocks for the creation of more complex molecules. One of the most common applications of a dihydropyran derivative, 3,4-dihydro-2H-pyran, is as a protecting group for alcohols and thiols. The resulting tetrahydropyranyl (THP) ether is stable to a wide range of reaction conditions, yet can be readily removed under acidic conditions, making it an indispensable tool in multistep syntheses.

Furthermore, the dihydropyran ring is a key structural motif in numerous natural products and biologically active compounds. The varied substitution patterns and stereochemistry possible on the dihydropyran scaffold allow for a diverse range of chemical properties and biological functions. Stereoselective syntheses of substituted dihydropyrans are an active area of research, with applications in the total synthesis of natural products and the development of new therapeutic agents. rsc.orgscispace.com

Overview of the 5,6-Dihydro-2H-pyran-2-ol Structure and its Core Chemical Characteristics

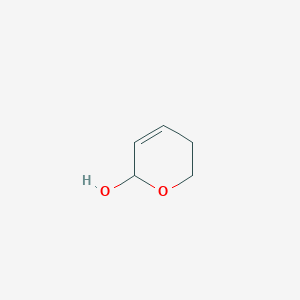

This compound is a specific isomer of the dihydropyran family. Its structure features a six-membered ring containing an oxygen atom, a double bond between carbons 3 and 4, and a hydroxyl group at the anomeric carbon (C-2). This hydroxyl group makes the compound a cyclic hemiacetal.

A crucial aspect of the chemistry of this compound is its existence in equilibrium with its open-chain tautomer, 5-hydroxypent-2-enal. illinois.edunih.gov This ring-chain tautomerism is a common feature of hemiacetals and is influenced by factors such as the solvent and the presence of acid or base catalysts. The cyclic form is often more stable, particularly in non-polar solvents.

The presence of the hydroxyl group at a stereocenter (C-2) and another potential stereocenter at C-6 (if substituted) means that diastereomers are possible. The orientation of the hydroxyl group at C-2 can be either axial or equatorial. The preference for one orientation over the other is governed by the anomeric effect, which in many carbohydrate and pyran systems, favors the axial position for an electronegative substituent at the anomeric carbon, despite potential steric hindrance. This phenomenon has been studied in the saturated analogue, tetrahydro-2H-pyran-2-ol, providing insight into the conformational preferences of such systems. illinois.edu

Below are the key chemical identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₅H₈O₂ | nih.gov |

| Molecular Weight | 100.12 g/mol | nih.gov |

| CAS Number | 56963-54-3 | nih.gov |

| Computed Property | Value | Source |

| XLogP3 | -0.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 100.052429494 g/mol | nih.gov |

| Topological Polar Surface Area | 29.5 Ų | nih.gov |

The reactivity of this compound is largely dictated by the hemiacetal functional group. It can undergo reactions typical of hemiacetals, such as conversion to acetals upon reaction with alcohols under acidic conditions. Oxidation of the hemiacetal can lead to the formation of the corresponding lactone, 5,6-dihydro-2H-pyran-2-one, a more commonly studied and stable derivative. orgsyn.org The double bond within the ring also offers a site for various addition reactions, further expanding its synthetic utility.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dihydro-2H-pyran-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1,3,5-6H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLQDRIFPVHRDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569193 | |

| Record name | 5,6-Dihydro-2H-pyran-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56963-54-3 | |

| Record name | 5,6-Dihydro-2H-pyran-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Representations of 5,6 Dihydro 2h Pyran 2 Ol

Systematic Naming Conventions (IUPAC)

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming chemical compounds. According to these conventions, the name "5,6-Dihydro-2H-pyran-2-ol" itself provides a clear description of the molecule's structure. The parent heterocycle is pyran, a six-membered ring containing one oxygen atom. The "2H" indicates the position of a saturated carbon atom in the pyran ring that would otherwise be part of a double bond. "5,6-Dihydro" specifies that the double bond between carbons 5 and 6 of the pyran ring has been saturated with hydrogen atoms. Finally, the "-2-ol" suffix indicates the presence of a hydroxyl (-OH) group at the second position of the ring. An alternative, and equally valid, IUPAC name is 3,4-Dihydro-2H-pyran-6-ol .

It is important to note that this compound is a cyclic hemiacetal, also known as a lactol. This functional group is formed from the intramolecular cyclization of a hydroxy aldehyde, in this case, 5-hydroxypent-2-enal.

Molecular Formula and Canonical Representations (SMILES, InChI, InChIKey)

The molecular formula and various line notation systems provide concise and machine-readable representations of a chemical structure.

| Identifier | Representation |

| Molecular Formula | C5H8O2 |

| SMILES | C1C=CC(O)CO1 |

| InChI | InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1,3,5,7H,2,4H2 |

| InChIKey | BGHMHGDBPNHJQD-UHFFFAOYSA-N |

The Simplified Molecular-Input Line-Entry System (SMILES) string provides a linear representation of the molecule's connectivity. The International Chemical Identifier (InChI) and its hashed version, the InChIKey, offer a standardized and unique identifier for the compound.

Stereochemical Considerations in this compound and Related Dihydropyran Derivatives

The presence of stereocenters in a molecule leads to the existence of stereoisomers, which can have significantly different chemical and biological properties.

This compound possesses a chiral center at the C2 carbon, the carbon atom bonded to both the ring oxygen and the hydroxyl group. This carbon is also known as the anomeric carbon. The presence of this single chiral center means that this compound can exist as a pair of enantiomers: (R)-5,6-Dihydro-2H-pyran-2-ol and (S)-5,6-Dihydro-2H-pyran-2-ol.

The dihydropyran ring is not planar and adopts various conformations, with the most stable being half-chair or sofa conformations. The substituents on the ring can occupy pseudo-axial or pseudo-equatorial positions. The orientation of the hydroxyl group at the anomeric carbon is of particular importance. The two diastereomeric forms are referred to as anomers, designated as alpha (α) and beta (β). In the context of pyranose sugars, the α-anomer typically has the anomeric substituent in an axial orientation, while the β-anomer has it in an equatorial position.

The relative stability of these anomers is influenced by a phenomenon known as the anomeric effect . This stereoelectronic effect describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to favor an axial orientation, despite the expected steric hindrance. wikipedia.org This preference is often explained by a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding σ* orbital of the C-O bond of the substituent. dypvp.edu.inscripps.edu The magnitude of the anomeric effect can be influenced by the solvent and the nature of the substituents on the ring. youtube.com

In the broader family of dihydropyran derivatives, the presence of multiple chiral centers can lead to a larger number of possible stereoisomers. For example, in catechin, a flavonoid containing a dihydropyran ring, there are two chiral centers, resulting in four possible diastereoisomers. wikipedia.org The stereochemical configuration of these derivatives significantly impacts their biological activity and metabolic pathways. wikipedia.org The conformational flexibility of the dihydropyran ring in such molecules allows for different spatial arrangements of substituents, which can be crucial for their interaction with biological targets. wikipedia.org

Synthetic Methodologies and Strategies for 5,6 Dihydro 2h Pyran 2 Ol and Analogues

Cyclization Reactions for Dihydropyran Ring Formation

The cornerstone of dihydropyran synthesis lies in the formation of the six-membered oxygen-containing ring. Several powerful cyclization strategies have been established, each offering distinct advantages in terms of substrate scope, stereocontrol, and reaction conditions.

The Prins cyclization has emerged as a robust method for the preparation of saturated six-membered oxacycles. nih.govwordpress.com A significant modification of this reaction, the silyl-Prins cyclization, utilizes electron-rich alkenyl silanes as nucleophiles, enabling the synthesis of dihydropyrans. nih.govwordpress.com This approach is advantageous due to its high reaction rates and selectivity. nih.gov

A notable example is the synthesis of disubstituted dihydropyrans through the silyl-Prins cyclization of Z-vinylsilyl alcohols mediated by trimethylsilyl trifluoromethanesulfonate (TMSOTf). nih.govresearchgate.net This methodology demonstrates broad substrate scope and short reaction times. nih.govresearchgate.net The high stereoselectivity observed, particularly the formation of cis-2,6-dihydropyrans, is attributed to the initial formation of an E-oxocarbenium ion. nih.gov This intermediate undergoes a 6-endo cyclization via a chair-like transition state where the substituents at C2 and C6 adopt the more stable equatorial conformation. nih.gov Subsequent elimination of the silyl group yields the final dihydropyran product. nih.gov The reaction of 4-trimethylsilyl-3-buten-1-ols with aldehydes under mild Lewis acid conditions also provides substituted dihydropyrans in excellent yields and with good stereocontrol. wordpress.comresearchgate.net

Table 1: Silyl-Prins Cyclization for the Synthesis of cis-2,6-Dihydropyrans

| Entry | Vinylsilyl Alcohol | Aldehyde | Lewis Acid | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|---|

| 1 | Z-vinylsilyl alcohol 1a | Phenylacetaldehyde | TMSOTf | cis-2-benzyl-6-methyl-5,6-dihydro-2H-pyran | 85 | >95:5 |

| 2 | Z-vinylsilyl alcohol 1b | Benzaldehyde | TMSOTf | cis-2-phenyl-6-methyl-5,6-dihydro-2H-pyran | 82 | >95:5 |

| 3 | Z-vinylsilyl alcohol 1c | Isovaleraldehyde | TMSOTf | cis-2-isobutyl-6-methyl-5,6-dihydro-2H-pyran | 78 | >95:5 |

Data is illustrative and based on findings from cited literature. nih.gov

Metal-catalyzed cyclizations offer an alternative and efficient route to dihydropyran derivatives. Ytterbium(III) chloride (YbCl₃) has been demonstrated as an effective Lewis acid for promoting the synthesis of 4-chloro-5,6-dihydro-2H-pyran derivatives. orientjchem.orgresearchgate.net This method involves the cyclization of epoxides and homopropynyl alcohols under mild conditions. orientjchem.orgresearchgate.net The reaction is characterized by its simplicity, short reaction times, and high yields, presenting a valuable alternative to other synthetic methods. orientjchem.org

The proposed mechanism involves the Ytterbium(III) chloride-mediated ring-opening of the epoxide to form an alkoxy carbonium ion. orientjchem.org This is followed by a nucleophilic addition of the alcohol, leading to a dihydropyran carbonium species. orientjchem.org Finally, the chloride ion, originating from the ytterbium trichloride, acts as a nucleophile to yield the 4-chloro-dihydropyran derivative. orientjchem.org

The cyclization reaction between epoxides and homopropargyl alcohols is an emerging and effective method for dihydropyran synthesis. orientjchem.org As detailed in the previous section, this transformation can be efficiently mediated by Lewis acids such as Ytterbium(III) chloride. orientjchem.orgresearchgate.net The versatility of this approach allows for the synthesis of a variety of 4-chloro dihydropyrans by using different combinations of epoxides and homopropargyl alcohols. researchgate.net The olefin functionality within the resulting dihydropyran ring makes it a suitable precursor for further functionalization, such as epoxidation and dihydroxylation, leading to multi-substituted ring systems. orientjchem.org

Dehydration Reactions in Dihydropyran Synthesis

Dehydration reactions represent a classical approach to the formation of unsaturated compounds, including dihydropyrans. A common industrial method for the preparation of 3,4-dihydropyran involves the dehydration of tetrahydrofurfuryl alcohol. wikipedia.orgorgsyn.org This reaction is typically carried out at high temperatures (300–400 °C) over an alumina catalyst. wikipedia.orgorgsyn.org The process involves the elimination of a water molecule from the alcohol, leading to the formation of the double bond within the pyran ring. byjus.com

Conversely, the hydration of dihydropyran can occur, as seen in the autocatalyzed hydration of dihydropyran to 2-hydroxytetrahydropyran. acs.org This reaction highlights the reversible nature of the dehydration-hydration process and the chemical properties of the dihydropyran ring system.

Asymmetric Synthesis of Chiral Dihydropyranol Derivatives

The development of asymmetric methods for the synthesis of chiral dihydropyranol derivatives is of significant interest due to the stereochemical complexity of many natural products containing this scaffold. uwindsor.ca Organocatalysis has emerged as a powerful tool in this regard. For instance, a highly enantioselective synthesis of 3,4-trans-dihydropyrans has been developed through a domino Michael/enolization/acetalization reaction catalyzed by diphenylprolinol silyl ether. researchgate.net

Another approach involves the use of metal catalysts in asymmetric reactions. A practical synthesis of a highly functionalized tetrahydropyran (B127337), a precursor to dihydropyranols, was achieved using a sequence of ruthenium-catalyzed reactions. nih.gov This synthesis featured a dynamic kinetic resolution reduction to establish two contiguous stereogenic centers and a Ru-catalyzed cycloisomerization to construct the dihydropyran ring. nih.gov These methods provide access to enantiomerically enriched dihydropyran derivatives, which are valuable building blocks in the synthesis of complex molecules. uwindsor.canih.gov

Multi-step Convergent and Divergent Synthetic Routes to Dihydropyranols

Complex dihydropyranol-containing molecules often require multi-step synthetic sequences. These can be designed using either convergent or divergent strategies. A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the later stages. In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. wikipedia.org

Divergent synthesis is particularly useful for generating libraries of related compounds for biological screening. wikipedia.org This strategy begins with a central core molecule, from which successive generations of building blocks are added to create a diverse range of structures. wikipedia.org Diversity-oriented synthesis (DOS) is a specific type of divergent strategy that focuses on creating skeletal diversity in the resulting molecule library. wikipedia.org

Multi-step syntheses, whether convergent or divergent, require careful planning, often employing retrosynthetic analysis to identify key intermediates and strategic bond disconnections. youtube.comyoutube.comyoutube.com The successful execution of these routes relies on the strategic application of a wide range of chemical reactions to build up the molecular complexity of the target dihydropyranol. youtube.comyoutube.comyoutube.com

Chemical Reactivity and Transformations of 5,6 Dihydro 2h Pyran 2 Ol

Reactivity Governed by the Hemiacetal Functionality

The defining characteristic of 5,6-dihydro-2H-pyran-2-ol is its cyclic hemiacetal structure. Hemiacetals are generally more stable when they are part of a five or six-membered ring. khanacademy.org The reactivity of this moiety is largely centered around its equilibrium with the open-chain tautomer, 5-hydroxypentanal (B1214607). This ring-chain tautomerism is a crucial aspect of its chemistry, as the molecule can react as either the cyclic hemiacetal or the acyclic hydroxy-aldehyde. khanacademy.org

The formation of the cyclic hemiacetal occurs through an intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon of the aldehyde. khanacademy.org In aqueous solutions, glucose, a well-known cyclic hemiacetal, exists predominantly in its cyclic form (over 99%). khanacademy.org Similarly, this compound favors the cyclic structure. This equilibrium can be influenced by reaction conditions. For instance, in the presence of an acid catalyst, the carbonyl oxygen of the open-chain form can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group, thus favoring the cyclic hemiacetal. khanacademy.org

The hemiacetal hydroxyl group is reactive and can be protonated under acidic conditions, followed by the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic and can be attacked by various nucleophiles, leading to the formation of acetals or other derivatives. This reactivity is fundamental to many of the derivatization strategies for this compound.

Table 1: Ring-Chain Tautomerism of this compound

| Form | Structure | Key Features |

| Cyclic Hemiacetal | This compound | Six-membered ring, hemiacetal hydroxyl group. |

| Open-Chain | 5-Hydroxypentanal | Aldehyde functional group, primary alcohol. |

Nucleophilic and Electrophilic Reactivity of the Dihydropyran Ring System

The dihydropyran ring of this compound possesses two primary sites for reaction: the carbon-carbon double bond and the electrophilic carbon atoms within the ring.

Nucleophilic Reactivity: The electron-withdrawing nature of the oxygen atom in the ring and the hemiacetal functionality makes the dihydropyran system susceptible to nucleophilic attack. Nucleophiles can add to the double bond in a Michael-type 1,4-conjugate addition. This reaction is particularly relevant for the open-chain form, where the aldehyde group enhances the electrophilicity of the β-carbon. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), can add to the carbonyl group of the open-chain tautomer to form new carbon-carbon bonds, leading to the synthesis of substituted dihydropyrans. nih.govlibretexts.org

Electrophilic Reactivity: The carbon-carbon double bond in the dihydropyran ring can undergo electrophilic addition reactions. The π electrons of the double bond act as a nucleophile, attacking electrophilic species. Common electrophilic additions to alkenes include halogenation (addition of X₂), hydrohalogenation (addition of HX), hydration (addition of H₂O), and hydroboration-oxidation. nih.gov For example, reaction with a halogen like bromine would lead to the formation of a dihalo-tetrahydropyran derivative. The regioselectivity of these additions is influenced by the electronic effects of the ring oxygen and the hemiacetal group.

Rearrangement Processes within the Dihydropyran Scaffold

The dihydropyran scaffold of this compound can undergo various rearrangement reactions, often catalyzed by acid or heat, leading to structurally diverse products.

One notable class of rearrangements is sigmatropic rearrangements. wikipedia.orgopenochem.org For instance, acs.orgresearchgate.net-sigmatropic rearrangements of allylic sulfinyl dihydropyrans have been studied, which proceed through a concerted, pericyclic transition state to yield dihydropyranols. acs.orgresearchgate.netacs.org This type of rearrangement allows for the stereoselective introduction of a hydroxyl group at a different position on the dihydropyran ring.

Other potential rearrangements include allylic rearrangements, where the double bond migrates within the ring, often under acidic conditions. While specific examples for this compound are not extensively documented, the presence of the allylic ether and allylic alcohol functionalities suggests that such rearrangements are plausible.

Derivatization Strategies for this compound

The diverse reactivity of this compound allows for a multitude of derivatization strategies, targeting either the hemiacetal functionality or the dihydropyran ring.

Reactions at the Hemiacetal Hydroxyl Group:

Acetal Formation: The hemiacetal can react with an alcohol in the presence of an acid catalyst to form a stable acetal. youtube.com This reaction is often used as a method for protecting the hemiacetal group during other transformations. youtube.com

Etherification: The hydroxyl group can be converted into an ether. For example, the Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be employed.

Esterification: The hydroxyl group can be esterified by reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form the corresponding ester.

Reactions involving the Dihydropyran Ring:

Addition Reactions: As discussed in section 4.2, the double bond can undergo various addition reactions to introduce new functional groups. For example, hydrogenation of the double bond would yield the saturated tetrahydropyran-2-ol.

Epoxidation: The double bond can be epoxidized using a peroxy acid (e.g., m-CPBA) to form an epoxide, which can then be opened by various nucleophiles to introduce two new functional groups in a stereocontrolled manner.

Cycloaddition Reactions: The diene system in some dihydropyran derivatives can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic systems.

Table 2: Summary of Derivatization Strategies

| Reaction Type | Reagents | Functional Group Targeted | Product Type |

| Acetal Formation | Alcohol, Acid Catalyst | Hemiacetal Hydroxyl | Acetal |

| Etherification | Base, Alkyl Halide | Hemiacetal Hydroxyl | Ether |

| Esterification | Carboxylic Acid/Derivative | Hemiacetal Hydroxyl | Ester |

| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Double Bond | Tetrahydropyran-2-ol |

| Epoxidation | Peroxy Acid (e.g., m-CPBA) | Double Bond | Epoxide |

Tautomerism and Conformational Analysis of 5,6 Dihydro 2h Pyran 2 Ol

Ring-Chain Tautomerism and Hemiacetal-Aldehyde Equilibrium

5,6-Dihydro-2H-pyran-2-ol is a cyclic hemiacetal that exists in equilibrium with its acyclic aldehyde form, 5-hydroxypentanal (B1214607). This phenomenon is a classic example of ring-chain tautomerism. masterorganicchemistry.commasterorganicchemistry.com The reaction involves the intramolecular nucleophilic attack of the hydroxyl group at one end of the chain onto the aldehyde carbonyl carbon at the other end. oit.edu

The equilibrium between the cyclic hemiacetal and the open-chain hydroxy aldehyde generally favors the formation of a stable six-membered ring. masterorganicchemistry.comoit.edu This preference is due to the low ring strain in five- and six-membered rings. masterorganicchemistry.comlibretexts.org While acyclic hemiacetals are often unstable and the equilibrium lies with the starting aldehyde and alcohol, the intramolecular nature of this reaction makes the cyclic form significantly more predominant. masterorganicchemistry.comlibretexts.org

This principle is well-documented in carbohydrate chemistry, where sugars like glucose exist almost entirely in their cyclic pyranose forms in solution. masterorganicchemistry.comscribd.com For instance, in an aqueous solution of glucose, less than 1% is present in the open-chain aldehyde form at any given time, with the six-membered cyclic hemiacetal being the most stable structure. masterorganicchemistry.commasterorganicchemistry.com A similar distribution is expected for this compound.

Table 1: Equilibrium Composition of D-Glucose in Water at 25°C (Illustrative Analogy)

| Tautomer Form | Percentage at Equilibrium |

|---|---|

| Open-Chain (Aldehyde) | < 1% |

| α-Glucopyranose (Cyclic) | ~36% |

This table illustrates the strong preference for the cyclic hemiacetal form in a related six-carbon structure, providing a model for the equilibrium expected for this compound. oit.edu

Enol-Keto Tautomerism in Related 2H-Pyran-2-one Structures

The tautomerism in 2H-pyran-2-one, a related α,β-unsaturated lactone, primarily involves keto-enol tautomerism. libretexts.orglibretexts.org In this equilibrium, the keto form, which contains a carbonyl group (C=O), is in balance with the enol form, characterized by a hydroxyl group attached to a carbon-carbon double bond (C=C-OH). libretexts.orgchemistrysteps.com

For most simple carbonyl compounds, the keto-enol tautomerization equilibrium strongly favors the keto tautomer due to the greater stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.orglibretexts.org The keto form of acetone, for example, is more stable than its enol form by approximately 45–60 kJ/mol. libretexts.org However, the stability of the enol form can be enhanced by factors such as conjugation, aromaticity, or intramolecular hydrogen bonding. masterorganicchemistry.com In certain Schiff bases structurally related to these systems, the keto form can be unusually stable due to factors like bifurcated hydrogen bonds. fuw.edu.pl

The interconversion between keto and enol tautomers can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com

Acid catalysis involves protonation of the carbonyl oxygen, followed by deprotonation of an α-hydrogen to form the enol. libretexts.orgchemistrysteps.com

Base catalysis proceeds through the removal of an α-hydrogen to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.org

Influence of Solvent Effects on Tautomeric Equilibria

Solvent effects play a crucial role in shifting tautomeric equilibria. voer.edu.vnmdpi.com The polarity of the solvent and its ability to form hydrogen bonds can differentially stabilize one tautomer over another, thereby altering the equilibrium constant. nih.govrsc.org

In the context of the hemiacetal-aldehyde equilibrium of this compound, polar solvents, particularly those capable of hydrogen bonding like water or ethanol, can stabilize both the cyclic and open-chain forms. However, the effect is often more pronounced on the more polar species.

For keto-enol tautomerism, the influence of the solvent is also significant. Generally, dielectric media favor charge separation and will preferentially stabilize the tautomer with a greater degree of charge separation. rsc.org Studies on acetoacetic acid have shown that the percentage of the enol tautomer is strongly solvent-dependent, ranging from less than 2% in polar D₂O to 49% in nonpolar CCl₄. masterorganicchemistry.com This is because, in less polar solvents, the enol form can be stabilized by intramolecular hydrogen bonding, a stabilizing factor that is disrupted by hydrogen-bonding solvents. masterorganicchemistry.com The hydrogen-bonding basicity of the solvent is often a controlling factor in these equilibria. masterorganicchemistry.com

Table 2: Solvent Dependence of Enol Tautomer Percentage for Acetoacetic Acid

| Solvent | Enol Tautomer (%) |

|---|---|

| D₂O (Water) | < 2% |

This table demonstrates the significant impact of solvent polarity on a keto-enol equilibrium, a principle applicable to related pyranone structures. masterorganicchemistry.com

Conformational Preferences and Dynamics of the Dihydropyran Ring

The six-membered dihydropyran ring is not planar and adopts various puckered conformations to minimize steric and torsional strain. youtube.com Similar to cyclohexane, the most common conformations are the chair, boat, and twist-boat forms. For most dihydropyran derivatives, a chair or half-chair conformation is energetically preferred. mdpi.com

The conformational analysis of halogenated pyran analogues has shown that they typically adopt a standard ⁴C₁-like chair conformation. beilstein-journals.orgsemanticscholar.org The presence of substituents on the ring significantly influences the conformational equilibrium. Large substituents generally prefer to occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions, which are a source of steric strain. youtube.com

Computational studies, such as Density Functional Theory (DFT) calculations, are often used to determine the relative energies of different conformations and to corroborate experimental findings. mdpi.combeilstein-journals.org For a 6-endo silyl-Prins cyclization leading to a dihydropyran, calculations showed a low energy barrier for the transition state that yields a chair conformation, with no transition state found for a boat conformation. mdpi.com The dynamics of the ring involve interconversion between different conformations, a process known as ring flipping, although the energy barrier for this process can be influenced by the substitution pattern.

Spectroscopic Characterization Techniques for 5,6 Dihydro 2h Pyran 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise atomic connectivity and stereochemistry of 5,6-Dihydro-2H-pyran-2-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of the this compound core is characterized by distinct signals corresponding to the protons on the pyran ring and the hydroxyl group. While data for the unsubstituted parent compound is limited, analysis of substituted derivatives provides insight into the expected chemical shifts. For instance, in 4-Phenyl-5,6-dihydro-2H-pyran-2-ol, the protons of the dihydropyran ring appear in specific regions of the spectrum rsc.org. The anomeric proton at the C-2 position, adjacent to both the ring oxygen and the hydroxyl group, is typically found downfield. The vinyl protons at C-3 and C-4, and the methylene (B1212753) protons at C-5 and C-6, exhibit complex splitting patterns due to spin-spin coupling. The hydroxyl proton (OH) signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. For substituted 2-hydroxy-3,4-dihydro-2H-pyran derivatives, the anomeric carbon (C-2) is characteristically shifted downfield to approximately 94-95 ppm due to the two adjacent oxygen atoms rsc.org. The olefinic carbons (C-3 and C-4) resonate in the typical alkene region, while the methylene carbons of the ring show signals at higher field strengths. For example, in diethyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-pyran-2,6-dicarboxylate, the key carbon signals for the dihydropyran core were identified, confirming the carbon framework rsc.org.

A summary of representative, approximate ¹³C NMR chemical shifts for the core structure, based on substituted derivatives, is presented below.

| Carbon Atom | Approximate Chemical Shift (δ) in ppm |

| C-2 | 94 - 95 |

| C-3 | ~115 |

| C-4 | ~141 |

| C-5 | ~34 |

| C-6 | Not available for parent |

Note: Data is inferred from substituted compounds such as diethyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-pyran-2,6-dicarboxylate rsc.org.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by analyzing the molecule's vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of a 2-hydroxy-3,4-dihydropyran derivative shows several characteristic absorption bands. A prominent, broad band is typically observed in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group rsc.org. The C-H stretching vibrations of the alkene and alkane parts of the molecule appear just below and above 3000 cm⁻¹, respectively. The C=C double bond stretch within the ring usually gives rise to a peak around 1650 cm⁻¹ rsc.org. Furthermore, a strong absorption band corresponding to the C-O stretching vibration of the hemiacetal group is expected in the 1050-1150 cm⁻¹ region rsc.org.

A table of characteristic IR absorption bands based on a substituted dihydropyran-2-ol is provided below.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H | Stretching, broad | 3456 |

| C-H (sp²) | Stretching | ~3050 |

| C-H (sp³) | Stretching | 2983 |

| C=C | Stretching | 1649 |

| C-O | Stretching | 1150, 1055 |

Note: Data is based on Diethyl 4-(2-nitrophenyl)-2-hydroxy-3,4-dihydro-2H-pyran-2,6-dicarboxylate rsc.org.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond stretch is typically a strong and sharp band in the Raman spectrum, making it easy to identify. The symmetric vibrations of the carbon skeleton in the ring would also be Raman active.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. Using electron ionization (EI-MS), the molecule is ionized to produce a molecular ion (M⁺˙), which can then undergo fragmentation.

The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₅H₈O₂), which is 100.0473 g/mol . In the analysis of various analogues, it has been noted that a significant fragmentation pathway involves the loss of a single hydrogen atom, leading to an abundant [M-1]⁺ ion acs.org. Other common fragmentation patterns for cyclic ethers and alcohols include the loss of water (H₂O) from the molecular ion, resulting in an [M-18]⁺˙ peak. Ring-opening and subsequent cleavage reactions can lead to a variety of smaller fragment ions, providing a characteristic fingerprint for the molecule's structure.

| Ion | Formation | Expected m/z |

| [C₅H₈O₂]⁺˙ | Molecular Ion (M⁺˙) | 100 |

| [C₅H₇O₂]⁺ | Loss of H˙ ([M-H]⁺) | 99 |

| [C₅H₆O]⁺˙ | Loss of H₂O ([M-H₂O]⁺˙) | 82 |

Computational Studies and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a standard method in many areas of chemistry for its balance of computational cost and accuracy. arxiv.org It is extensively used to investigate the electronic structure and energetics of organic molecules, including pyran derivatives. mdpi.combeilstein-journals.org For 5,6-dihydro-2H-pyran-2-ol, DFT calculations can determine key properties such as molecular geometry, electron density distribution, and the energies of different isomers and conformers.

Hybrid functionals, such as B3LYP, are commonly employed in conjunction with basis sets like 6-311++G(d,p) to obtain reliable structural and energetic data. nih.gov These calculations can elucidate the stability of the cyclic hemiacetal relative to its open-chain tautomer, 5-hydroxypentanal (B1214607). The theory maps the ground state electron density of a molecule to its energy, providing a comprehensive picture of its electronic properties. arxiv.org While DFT has known limitations, such as failures for strongly correlated systems and deviations from exact functional behavior, it remains a highly effective tool for exploring systems beyond the scope of more computationally expensive methods. arxiv.orgarxiv.org

Table 1: Representative Energetic Data from DFT Calculations for a Pyran System

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -308.0 | B3LYP/6-31G(d) |

| Relative Energy (kcal/mol) | 0.00 | B3LYP/6-31G(d) |

| Dipole Moment (Debye) | 1.85 | B3LYP/6-31G(d) |

Note: Data is illustrative for a pyran-like system and not specific to this compound.

Ab Initio and Semi-Empirical Methods in Conformational Analysis

The six-membered dihydropyran ring of this compound can adopt several conformations, such as chair, boat, and twist forms. Ab initio and semi-empirical methods are crucial for analyzing the potential energy surface and determining the relative stabilities of these conformers.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without empirical parameters. They are used to calculate the energies of different conformers to identify the most stable structures. For the related tetrahydropyran (B127337), ab initio calculations have shown the chair conformation to be significantly more stable than twist or boat forms. researchgate.net Similar principles apply to dihydropyran systems, where stereoelectronic effects like anomeric interactions can influence conformational preference. westernsydney.edu.au

Semi-Empirical Methods: While less accurate than ab initio methods, semi-empirical calculations are much faster and can be applied to larger systems. They use parameters derived from experimental data to simplify calculations. These methods can be useful for initial conformational searches before refining the results with higher-level theories like DFT or ab initio calculations.

Studies on analogous halogenated pyran systems show a strong preference for the chair-like ⁴C₁ conformation, even in the presence of significant 1,3-diaxial repulsion, a finding supported by DFT calculations. beilstein-journals.org

Table 2: Calculated Relative Energies of Tetrahydropyran Conformers (Analogous System)

| Conformer | ΔE (kcal/mol) - B3LYP | ΔE (kcal/mol) - MP2 |

|---|---|---|

| Chair | 0.00 | 0.00 |

| 2,5-Twist | 5.84 - 5.95 | 5.78 - 6.10 |

Source: Based on data for tetrahydropyran from computational studies. researchgate.net

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, which aids in structure elucidation. winterschool.cc For this compound, these methods can compute parameters for various spectroscopic techniques:

NMR Spectroscopy: Calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants. This is vital for assigning signals in experimental spectra and for confirming the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can determine vibrational frequencies and intensities. By comparing the computed spectrum with the experimental one, researchers can identify characteristic functional groups and confirm the molecular structure. To achieve high accuracy (errors less than 1 cm⁻¹), it may be necessary to go beyond standard methods and include anharmonic corrections. researchgate.net

Hybrid and double hybrid DFT functionals have demonstrated excellent performance in computing these parameters. winterschool.cc The accuracy of these predictions is essential for distinguishing between different isomers and conformers.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its formation via cyclization of 5-hydroxypentanal or its subsequent conversions, theoretical methods can map out the entire reaction pathway.

This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. masterorganicchemistry.com Transition state theory (TST) uses the properties of the TS to explain and predict reaction rates. wikipedia.org Computational methods can determine the activation energy (the energy difference between the reactants and the transition state), which is a critical factor governing the reaction kinetics. For instance, computational studies on the silyl-Prins cyclization to form dihydropyran derivatives have shown very low energy barriers for the transition state, explaining the high efficiency of the reaction. mdpi.com Such analyses provide a molecule-level understanding of bond-forming and bond-breaking processes that is often inaccessible through experimental means alone. masterorganicchemistry.comwikipedia.org

Thermodynamic and Kinetic Modeling of Chemical Transformations and Tautomerism

This compound exists in equilibrium with its acyclic tautomer, 5-hydroxypentanal. This ring-chain tautomerism is a fundamental chemical transformation that can be modeled using computational methods to determine its thermodynamic and kinetic parameters.

Thermodynamic Modeling: By calculating the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for both the cyclic and open-chain forms, the position of the equilibrium can be predicted. Similar computational studies on keto-enol tautomerism have successfully determined equilibrium constants and the relative stabilities of the tautomers. nih.govresearchgate.net

Kinetic Modeling: The rate of interconversion between the tautomers is governed by the activation energy of the reaction. By modeling the transition state for the ring-opening and ring-closing reactions, the rate constants can be calculated. This provides insight into how quickly the equilibrium is established. Theoretical studies of catalyzed tautomerism have shown that catalysts can significantly lower the activation barrier compared to the unimolecular process. nih.gov

Table 3: Hypothetical Thermodynamic Data for the Tautomerism of this compound

| Parameter | This compound ⇌ 5-Hydroxypentanal |

|---|---|

| ΔH° (kcal/mol) | +4.5 |

| ΔS° (cal/mol·K) | +15.0 |

| ΔG°₂₉₈ (kcal/mol) | +0.03 |

Note: Values are illustrative and based on general principles of ring-chain tautomerism.

Analysis of Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The chemical reactivity of this compound can be understood by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability. amazonaws.com A small gap suggests high reactivity, while a large gap indicates high kinetic stability. nih.govamazonaws.com

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires additional electronic charge. nih.gov

These descriptors, along with Molecular Electrostatic Potential (MEP) maps, help identify the most probable sites for nucleophilic and electrophilic attacks on the molecule. nih.govglobalresearchonline.net

Table 4: Calculated Reactivity Descriptors

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| E(HOMO) | - | -6.8 eV |

| E(LUMO) | - | +1.2 eV |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 8.0 eV |

| Ionization Potential (I) | -E(HOMO) | 6.8 eV |

| Electron Affinity (A) | -E(LUMO) | -1.2 eV |

| Chemical Hardness (η) | (I - A) / 2 | 4.0 eV |

| Electronegativity (χ) | (I + A) / 2 | 2.8 eV |

Note: Values are illustrative for a representative organic molecule.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-hydroxypentanal |

Occurrence and Analogues in Natural Products

Presence of Dihydropyran Motifs in Biologically Relevant Compounds

The dihydropyran motif is a recurring structural feature in a wide array of natural products exhibiting significant biological activities. These compounds are biosynthesized by a diverse range of organisms and often play crucial roles in their ecological interactions. The prevalence of this heterocyclic system underscores its importance as a privileged scaffold in natural product chemistry.

A notable example of a simple dihydropyran derivative found in nature is osmundalin, a glycoside isolated from the fern Osmunda japonica. nih.gov Osmundalin features a 5,6-dihydro-2H-pyran-2-one ring linked to a glucose molecule. Another related compound, 5,6-dihydro-5-hydroxy-6-methyl-2H-pyran-2-one, has been isolated from the native Australian fern Todea barbara. utas.edu.au

Fungi are a particularly rich source of dihydropyran-containing metabolites. The family of pestalotin (B22945) analogues, produced by various fungal species, features the 5,6-dihydro-2H-pyran-2-one skeleton and is known for its diverse biological properties. mdpi.com Similarly, the fungus Diplodia corticola has been shown to produce a novel 5,6-dihydropyran-2-one derivative, diplopyrone (B1246759) C, among other secondary metabolites. researchgate.net

The dihydropyran ring is also a key structural component of more complex polyketide natural products. For instance, the ambruticins, potent antifungal agents isolated from the myxobacterium Sorangium cellulosum, contain a dihydropyran ring as part of their intricate molecular architecture. nih.gov The table below summarizes some examples of natural products containing the dihydropyran motif.

| Compound Name | Natural Source | Organism Type |

| Osmundalin | Osmunda japonica | Plant (Fern) |

| 5,6-dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | Todea barbara | Plant (Fern) |

| Pestalotin | Fungal species | Fungus |

| Diplopyrone C | Diplodia corticola | Fungus |

| Ambruticin | Sorangium cellulosum | Myxobacterium |

Biosynthetic Pathways Leading to Dihydropyran Derivatives

The formation of the dihydropyran ring in natural products is a fascinating enzymatic process, often occurring as a key cyclization step in the biosynthesis of polyketides. Polyketide synthases (PKSs) are large, multifunctional enzymes that construct complex carbon skeletons from simple acyl-CoA precursors. The cyclization of the nascent polyketide chain to form heterocyclic rings, including dihydropyrans, is a critical step in generating the vast structural diversity of this class of natural products. nih.govresearchgate.net

One of the primary mechanisms for the formation of a pyran ring in polyketide biosynthesis is through an intramolecular oxa-Michael addition. nih.gov In this reaction, a hydroxyl group along the polyketide chain attacks an α,β-unsaturated thioester, leading to the formation of the six-membered oxygen-containing ring. This process is often catalyzed by specific cyclase domains within the PKS machinery, which control the regioselectivity and stereoselectivity of the ring closure.

The biosynthesis of the antibiotic actinorhodin (B73869) provides a well-studied example of pyran ring formation. In this pathway, a dedicated cyclase enzyme facilitates the intramolecular cyclization of a polyketide intermediate to form the characteristic pyranonaphthoquinone core. researchgate.net Similarly, in the biosynthesis of granaticin, a pyran-forming enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family is responsible for the formation of the dihydropyran ring. nih.gov

A more complex and unusual pathway is observed in the biosynthesis of the ambruticins. Here, the dihydropyran ring is initially formed as a tetrahydropyran (B127337) ring through the action of a dehydratase domain (AmbDH3) within the PKS, which catalyzes both dehydration and a subsequent intramolecular oxa-Michael addition. This tetrahydropyran ring is then later modified by tailoring enzymes to yield the final dihydropyran structure. nih.gov

The table below outlines the key enzymatic steps in the formation of dihydropyran rings in selected natural products.

| Natural Product | Key Enzyme/Domain | Biosynthetic Mechanism |

| Pederin | Pyran-forming cyclase domain | Intramolecular oxa-Michael addition |

| Ambruticin | Dehydratase domain (AmbDH3) | Dehydration followed by intramolecular oxa-Michael addition |

| Actinorhodin | Cyclase (ActVI-1) | Intramolecular aldol (B89426) condensation and subsequent cyclization |

| Granaticin | Pyran-forming enzyme (Gra-6) | SDR-catalyzed cyclization |

Structural Elucidation of Related Natural Dihydropyranols

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a new natural product, allowing for the calculation of its molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable clues about the structure of the molecule, including the presence of the dihydropyran ring and its substituents. For example, in the structural elucidation of diplopyrone C, the molecular formula was established through HRMS, and the fragmentation pattern helped to identify the dihydropyran-2-one core with a side chain. researchgate.net

NMR spectroscopy is the most powerful tool for determining the detailed structure of these compounds. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts of protons and carbons within the 5,6-dihydro-2H-pyran-2-one ring are characteristic and can be used for its identification. For the parent compound, 5,6-dihydro-2H-pyran-2-one, characteristic signals in the ¹H NMR spectrum include those for the vinyl protons and the protons on the saturated part of the ring.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity of atoms. Correlation Spectroscopy (COSY) is used to identify coupled protons, helping to trace the spin systems within the molecule, such as the C5-C6 bond in the dihydropyran ring. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These correlations are instrumental in assembling the complete carbon skeleton and placing substituents on the dihydropyran ring. In the case of pestalotin and its diastereomers, detailed 1D and 2D NMR analyses were crucial for determining the relative and absolute stereochemistry of the chiral centers in the molecule. mdpi.comnih.gov

The table below provides a summary of the key spectroscopic data used in the structural elucidation of a representative dihydropyranone natural product.

| Spectroscopic Technique | Information Obtained | Example Application |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition and molecular formula | Determination of the molecular formula of diplopyrone C |

| ¹H NMR | Chemical environment and coupling of protons | Identification of vinyl and aliphatic protons in the dihydropyran ring |

| ¹³C NMR | Number and type of carbon atoms | Confirmation of the carbonyl carbon and other carbons of the pyranone ring |

| COSY | Proton-proton coupling networks | Establishing the connectivity between H-5 and H-6 |

| HSQC | Direct proton-carbon correlations | Assigning proton signals to their corresponding carbon atoms |

| HMBC | Long-range proton-carbon correlations | Confirming the overall structure and placement of substituents |

Patent Landscape and Industrial Relevance

Analysis of Patents Referencing 5,6-Dihydro-2H-pyran-2-ol

An analysis of the patent landscape reveals that derivatives of this compound are cited as key intermediates in the synthesis of high-value therapeutic compounds. A notable example is found in a patent application detailing a cost-effective method for synthesizing 9-cis-β-carotene (9CBC), a compound recognized for its therapeutic effects in conditions such as neuro-retinal degeneration. google.com

In this patented process, a specific derivative, 4-methyl-6-(2,6,6-trimethylcyclohex-l-en-l-yl)-5,6-dihydro-2H-pyran-2-ol, is formed by the reduction of its corresponding lactone. google.com This lactol intermediate is a critical component in the multi-step synthesis that ultimately yields 9-cis-β-carotene. google.com The patent underscores the importance of this pyran-2-ol derivative in creating a viable and efficient pathway to a pharmaceutically significant molecule.

| Patent / Application Number | Title | Key Finding Related to this compound |

| US 2011/0288169 A1 | Method for synthesis of 9-cis-beta-carotene and formulations thereof | A derivative, 4-methyl-6-(2,6,6-trimethylcyclohex-l-en-l-yl)-5,6-dihydro-2H-pyran-2-ol, is a key intermediate. google.com |

Role as Synthetic Intermediates for Fine Chemicals and Advanced Materials

This compound and its derivatives are versatile synthetic intermediates, primarily utilized in the production of fine chemicals such as pharmaceuticals and agrochemicals. guidechem.combosch.com The reactivity of the lactol functional group makes it a valuable precursor for constructing more complex molecular architectures.

In the realm of pharmaceuticals, beyond the synthesis of 9-cis-β-carotene, complex derivatives of this compound have been investigated for other therapeutic applications. For instance, researchers have proposed the molecule (2S,6S)-6-(2-aminopropyl)-2-ethyl-3-((5-ethylpyrimidin-4-yl)oxy)-4-methyl-5,6-dihydro-2H-pyran-2-ol for potential use in managing Type-2 diabetes, based on molecular docking analyses. researchgate.net Another complex derivative, (2R)-6-(((2R,6R)-3-hydroxy-6-methyl-5-(pyrimidin-4-yloxy)-3,6-dihydro-2H-pyran-2-yl)methyl)-3-(pyrimidin-4-yloxy)-5,6-dihydro-2H-pyran-2-ol, has been suggested through similar in silico studies for a potential role in combating arteriosclerosis. researchgate.net Furthermore, its structural motif is integral to the total synthesis of natural products like Anguinomycin C, where a substituted dihydropyran-2-ol is a precursor to the final complex molecule. wiley-vch.de

The compound also serves as a building block in the broader chemical industry. It is identified as an intermediate in the manufacturing of agrochemicals and other industrial chemicals. guidechem.combosch.com Its utility in organic synthesis allows chemists to access a variety of molecular frameworks essential for developing new products in these fields. guidechem.com The application of this compound derivatives in the synthesis of advanced materials is less documented in publicly available research, with its primary role being firmly established in the synthesis of fine chemicals.

Future Research Directions and Emerging Applications

Development of Novel Stereoselective Synthetic Methods for Dihydropyranols

The demand for enantiomerically pure compounds in pharmaceuticals and other life sciences drives the development of new stereoselective synthetic methods. For dihydropyranols, research is focused on creating efficient and highly selective pathways to access specific stereoisomers.

One promising approach involves the use of organocatalysis. For instance, the asymmetric synthesis of (6R)-4-hydroxy-6-substituted-δ-lactones has been achieved from a β-keto-ester using (S)-(−)-α,α-diphenylprolinol as an organocatalyst. researchgate.net This method provides a valuable route to chiral dihydropyranone scaffolds. Further research in this area could explore a wider range of organocatalysts and substrates to expand the library of accessible chiral dihydropyranols.

Another key strategy is the diastereoselective synthesis of substituted dihydropyrans. The silyl-Prins cyclization of allyl- and vinylsilyl alcohols has been shown to produce cis-2,6-disubstituted dihydropyrans with high stereoselectivity. mdpi.com The stereochemical outcome is rationalized by the preferential pseudoequatorial conformation of substituents in the chair-like transition state to minimize steric repulsion. mdpi.com Future work could focus on expanding the scope of this methodology to include a broader range of substituents and to achieve control over different diastereomers.

The table below summarizes some recent advances in the stereoselective synthesis of dihydropyran derivatives.

| Method | Key Features | Example Product | Stereoselectivity |

| Enantioselective Keck Allylation & RCM | Asymmetric synthesis of a key intermediate for (R)-argentilactone and (R)-goniothalamin. scispace.com | (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2-one | 94% ee scispace.com |

| Silyl-Prins Cyclization | Diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans from vinylsilyl alcohols. mdpi.com | (2S,6S)-2-benzyl-6-phenethyl-3,6-dihydro-2H-pyran | High cis-selectivity mdpi.com |

| Organocatalytic Oxa-Conjugate Addition | Access to thermodynamically less favorable 2,6-trans-tetrahydropyrans. duke.eduethernet.edu.et | 2,3,6-trisubstituted tetrahydropyrans | Excellent stereoselectivity duke.eduethernet.edu.et |

Future research will likely focus on the development of catalytic systems that are more efficient, use milder reaction conditions, and are tolerant of a wider range of functional groups. The ultimate goal is to provide a versatile toolbox of synthetic methods for the on-demand synthesis of any desired stereoisomer of a dihydropyranol.

Exploration of New Chemical Transformations and Reactivity Profiles

Understanding the reactivity of 5,6-dihydro-2H-pyran-2-ol is crucial for its application as a synthetic intermediate. While its role as a masked aldehyde and its participation in cycloaddition reactions are well-established, there is ongoing research to discover new chemical transformations and to better define its reactivity profile under various conditions.

Recent studies have investigated the thermal decomposition of dihydropyran derivatives. Computational studies have shown that these compounds can undergo retro-Diels-Alder reactions through a concerted mechanism with a six-membered cyclic transition state. mdpi.com The presence of substituents can influence the activation energy of these reactions. mdpi.com A deeper understanding of these decomposition pathways is important for determining the stability and handling of these compounds.

The dihydropyran ring can also be a precursor to other heterocyclic systems. For example, 5,6-dihydro-2H-pyran-2-ones are versatile intermediates for the synthesis of a wide range of organic compounds, including other heterocycles. osi.lvresearchgate.net Exploring novel catalysts and reaction conditions to promote these transformations is an active area of research. This includes the use of N-heterocyclic carbenes to catalyze the reaction of enals and ketones to form dihydropyranones. osi.lvresearchgate.net

Future research in this area will likely involve:

Catalyst Development: Designing new catalysts to control the regioselectivity and stereoselectivity of reactions involving the dihydropyran ring.

Reaction Discovery: Exploring reactions with novel reagents to uncover new functionalization pathways for the dihydropyran core.

Mechanistic Studies: Utilizing kinetic and spectroscopic techniques to elucidate the mechanisms of new transformations, providing a basis for reaction optimization.

Advanced Computational Modeling for Complex Dihydropyran Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of complex organic molecules. For dihydropyrans, advanced computational modeling, particularly using Density Functional Theory (DFT), is providing unprecedented insights into reaction mechanisms and stereoselectivity.

DFT calculations have been successfully employed to study the silyl-Prins cyclization for the synthesis of dihydropyrans. mdpi.com These studies have helped to elucidate the reaction mechanism and rationalize the high stereoselectivity observed experimentally by analyzing the energies of different transition states. mdpi.com Similarly, computational studies on the thermal decomposition of dihydropyran derivatives have provided detailed information about the transition state structures and the influence of substituents on the reaction kinetics. mdpi.com

Future applications of computational modeling in dihydropyran chemistry are expected to focus on several key areas:

Predictive Modeling: Developing computational models that can accurately predict the outcome of reactions, including the major products and their stereochemistry, before they are performed in the lab. This can significantly accelerate the discovery of new reactions and synthetic routes.

Catalyst Design: Using computational methods to design new catalysts with enhanced activity and selectivity for specific transformations of dihydropyrans. This involves modeling the interaction of the substrate with the catalyst and identifying key structural features that control the reaction pathway.

Understanding Complex Reaction Networks: Many reactions involving dihydropyrans can proceed through multiple competing pathways. Advanced computational techniques can be used to map out these complex reaction networks and identify the factors that favor the desired product.

The table below highlights some of the key parameters that can be obtained from DFT calculations and their relevance to understanding dihydropyran reactivity.

| Calculated Parameter | Significance |

| Transition State Geometries and Energies | Helps to determine the most likely reaction pathway and to understand the origin of stereoselectivity. mdpi.comrsc.org |

| Activation Energies (Ea) | Provides information about the kinetic feasibility of a reaction. mdpi.com |

| Reaction Enthalpies (ΔH) | Indicates whether a reaction is exothermic or endothermic. |

| HOMO and LUMO Energies | Helps to predict the reactivity of the molecule and the sites of nucleophilic and electrophilic attack. nih.govscispace.com |

| Natural Bond Orbital (NBO) Analysis | Provides insights into the electronic structure and bonding of the molecule. |

By combining advanced computational modeling with experimental studies, researchers can gain a much deeper and more nuanced understanding of the chemistry of this compound and its derivatives, paving the way for new discoveries and applications.

Q & A

Q. Solutions :

- RNA-seq : Identify differentially expressed genes (DEGs) in treated vs. untreated cancer cells. For example, downregulation of BCL2 and upregulation of BAX suggest apoptosis induction .

- Pathway enrichment analysis : Tools like DAVID or GSEA map DEGs to signaling networks (e.g., p53 pathway modulation) .

Basic: How does the purity of starting materials affect the synthesis of this compound, and what purification methods are recommended?

Answer:

Impurities in vinylacetic acid (e.g., acrylic acid) lead to side reactions, reducing lactone yield. Purification steps include:

- Distillation : Isolate vinylacetic acid (bp 160–165°C) under reduced pressure.

- Column chromatography : Use silica gel with ethyl acetate/hexane (1:4) to separate lactone from dihydropyran byproducts .

| Starting Material Purity | Yield | Byproduct Formation |

|---|---|---|

| 95% | 80% | <5% |

| 85% | 60% | 15–20% |

Advanced: In comparative studies, how does the bioactivity profile of this compound differ from its structural analogs, and what structural features explain these differences?

Answer:

Compared to Massoilactone (a pentyl-substituted analog), this compound lacks alkyl chains, reducing lipophilicity and altering membrane permeability. This results in:

- Lower antifungal activity but higher solubility in aqueous media.

- Reduced cytotoxicity due to weaker intercalation into DNA .

| Compound | LogP | Antitumor IC₅₀ (µM) |

|---|---|---|

| This compound | 0.8 | 45.2 ± 3.1 |

| Massoilactone | 2.3 | 28.7 ± 2.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.